molecular formula C22H14BrClN2O3 B5163006 N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Katalognummer B5163006
Molekulargewicht: 469.7 g/mol
InChI-Schlüssel: INNWUPSOPLDPGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression and has been implicated in various diseases, including cancer, inflammation, and cardiovascular disease.

Wirkmechanismus

BRD4 contains two bromodomains, which are small protein domains that bind to acetylated lysine residues on histones. The bromodomains of BRD4 are involved in the recruitment of transcriptional co-activators and the regulation of gene expression. N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide binds to the bromodomains of BRD4 and inhibits its activity. This leads to the suppression of the expression of genes that are regulated by BRD4.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have potent anti-proliferative effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In addition, N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to suppress the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. Furthermore, N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have cardioprotective effects in animal models of myocardial infarction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its potency as an inhibitor of BRD4. It has been shown to have an IC50 value of less than 50 nM in various cell-based assays. In addition, N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have good selectivity for BRD4 over other bromodomain-containing proteins. However, one limitation of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its poor solubility in aqueous solutions. This can make it difficult to use in certain lab experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. BRD4 has been implicated in various types of cancer, and inhibitors of BRD4 have shown promise in preclinical studies. Another direction is to investigate the mechanism of action of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in more detail. The precise mechanism by which N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide inhibits the activity of BRD4 is not fully understood. Finally, future studies could investigate the potential of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a tool for studying the role of BRD4 in gene regulation and disease.

Synthesemethoden

The synthesis of N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide was first reported by researchers at GlaxoSmithKline (GSK) in 2012. The synthesis involves the reaction of 4-bromobenzylamine with 4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in the presence of a base and a coupling agent. The reaction yields N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a white solid with a purity of 98% or higher.

Wissenschaftliche Forschungsanwendungen

N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied in scientific research as a potent inhibitor of BRD4. BRD4 is a transcriptional co-activator that binds to acetylated histones and regulates gene expression. It has been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. N-(4-bromobenzyl)-4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to inhibit the activity of BRD4 and suppress the expression of genes that are regulated by BRD4.

Eigenschaften

IUPAC Name

N-[(4-bromophenyl)methyl]-4-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN2O3/c23-16-9-5-14(6-10-16)13-25(20(27)15-7-11-17(24)12-8-15)26-21(28)18-3-1-2-4-19(18)22(26)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNWUPSOPLDPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.